molecular formula C12H10Cl2N2O B2545275 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide CAS No. 1252295-28-5

2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide

Cat. No. B2545275
CAS RN: 1252295-28-5
M. Wt: 269.13
InChI Key: XJFCIUKTVZDTNT-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide, also known as A-196, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as benzamide derivatives, which have been shown to have potent anti-tumor activity.

Mechanism of Action

2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide works by inhibiting the activity of the enzyme PARP, which is involved in DNA repair. PARP inhibitors such as 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide are particularly effective in cancer cells that have defects in DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes. By inhibiting PARP, 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide can cause cancer cells to accumulate DNA damage and ultimately lead to cell death.
Biochemical and Physiological Effects:
2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide has been shown to have potent anti-tumor activity in several types of cancer, including breast, lung, and colon cancer. It works by inhibiting the activity of the enzyme PARP, which is involved in DNA repair. By inhibiting PARP, 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide can cause cancer cells to accumulate DNA damage and ultimately lead to cell death. In addition, 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

One advantage of 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide is its potent anti-tumor activity in several types of cancer, including breast, lung, and colon cancer. In addition, 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. However, one limitation of 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide is its limited solubility in aqueous solutions, which can make it difficult to work with in some lab experiments.

Future Directions

Future research on 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide could focus on several areas, including:
1. Further exploration of its anti-tumor activity in different types of cancer.
2. Development of more efficient synthesis methods to improve its solubility and ease of use in lab experiments.
3. Investigation of its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy.
4. Exploration of its potential use in other diseases, such as neurodegenerative diseases and autoimmune disorders.
5. Investigation of its mechanism of action and potential side effects in normal cells.

Synthesis Methods

The synthesis of 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide involves several steps, including the reaction of 2,4-dichlorobenzoyl chloride with cyclopropylamine to form the intermediate 2,4-dichloro-N-cyclopropylbenzamide. The addition of cyanomethyl anion to this intermediate results in the formation of the final product, 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide.

Scientific Research Applications

2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-tumor activity in several types of cancer, including breast, lung, and colon cancer. 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide works by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. By inhibiting PARP, 2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide can cause cancer cells to accumulate DNA damage and ultimately lead to cell death.

properties

IUPAC Name

2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c13-8-1-4-10(11(14)7-8)12(17)16(6-5-15)9-2-3-9/h1,4,7,9H,2-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFCIUKTVZDTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-N-(cyanomethyl)-N-cyclopropylbenzamide

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